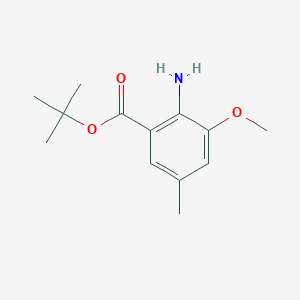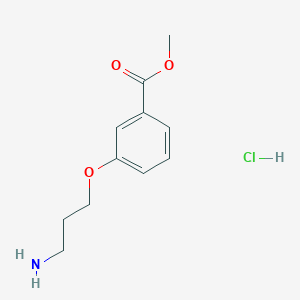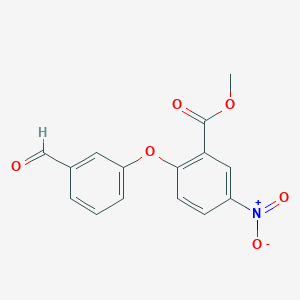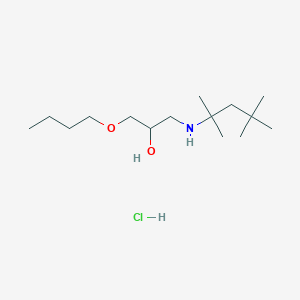
Tert-butyl 2-amino-3-methoxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-methoxy-5-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical formula, C13H19NO3, and is a derivative of benzoic acid. In
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-methoxy-5-methylbenzoate involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which improves cognitive function and memory.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-methoxy-5-methylbenzoate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, the compound has also been shown to have antioxidant properties. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl 2-amino-3-methoxy-5-methylbenzoate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in cognitive function and memory. However, one limitation of using this compound is that it may have off-target effects on other enzymes and neurotransmitters, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research on tert-butyl 2-amino-3-methoxy-5-methylbenzoate. One area of research could involve the development of more selective inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of this compound. Another potential direction could involve the investigation of the compound's antioxidant properties and its potential for the treatment of oxidative stress-related diseases. Finally, further research could be conducted to explore the potential off-target effects of this compound on other enzymes and neurotransmitters.
Métodos De Síntesis
The synthesis of tert-butyl 2-amino-3-methoxy-5-methylbenzoate involves the reaction of 3-methoxy-5-methylbenzoic acid with tert-butyl carbamate and triethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of tert-butyl 2-amino-3-methoxy-5-methylbenzoate, which can be isolated and purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-methoxy-5-methylbenzoate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a critical role in cognitive function. By inhibiting the activity of these enzymes, tert-butyl 2-amino-3-methoxy-5-methylbenzoate has the potential to improve cognitive function and memory in individuals with cognitive impairment.
Propiedades
IUPAC Name |
tert-butyl 2-amino-3-methoxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8-6-9(11(14)10(7-8)16-5)12(15)17-13(2,3)4/h6-7H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELOOFXKCPFNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-methoxy-5-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride](/img/structure/B2985448.png)
![2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2985450.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide](/img/structure/B2985451.png)

![3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985453.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-methylphenyl)oxamide](/img/structure/B2985454.png)
![N-(2,4-dichlorobenzyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985455.png)

![5-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B2985457.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2985463.png)
![N-(3-chloro-2-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2985466.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985469.png)
